molecular formula C14H15N3O3S B2768960 Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate CAS No. 338771-59-8

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate

Cat. No. B2768960
CAS RN: 338771-59-8
M. Wt: 305.35
InChI Key: MAWBIHVFYHSRBI-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals and natural products . The compound also contains a methoxy group and a sulfanyl group, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and pyrimidine rings, as well as the methoxy and sulfanyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its formula, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent, but it is likely to be soluble in non-polar organic solvents and insoluble in water .

Scientific Research Applications

Facile Synthesis Methods

  • Synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates : A study by Shimizu et al. (2010) demonstrated the treatment of ethyl 2-(4-methoxyphenylimino)acetate leading to the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates through ring-closing reactions. This process also observed ring-opening reactions under certain conditions to produce homoallylic amines (Shimizu, Ando, Shibuya, & Hachiya, 2010).

Antimicrobial Activity

  • Synthesis of Pyrimidinone and Oxazinone Derivatives : Hossan et al. (2012) reported the synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid. This research indicated good antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Synthesis of Heterocyclic Compounds

  • Creation of Highly Substituted Thienothiopyrans : Indumathi, Kumar, and Perumal (2007) described a L-proline-catalyzed three-component reaction yielding a variety of highly substituted thieno[3,2-c]thiopyran derivatives. This transformation showcased high stereoselectivity and good yields, demonstrating the versatility of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate in synthesizing complex heterocyclic structures (Indumathi, Kumar, & Perumal, 2007).

Advanced Material Synthesis

  • Electrochemical Characterization of Polypyrroles : Ho-Hoang, Fache, Boiteux, and Lemaire (1994) explored the synthesis and electrochemical characterization of functionalized 3-substituted polypyrroles, demonstrating their conductivity and stability. This research underscores the potential of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives in developing advanced materials (Ho-Hoang, Fache, Boiteux, & Lemaire, 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)9-21-14-11(19-2)8-16-13(17-14)10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWBIHVFYHSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC=C1OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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